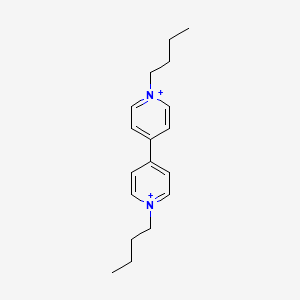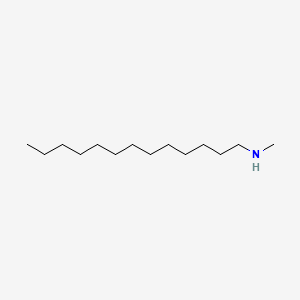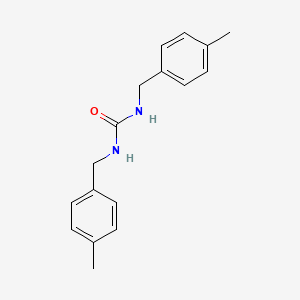
1,3-Bis(4-methylbenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-methylbenzyl)urea is an organic compound characterized by the presence of two 4-methylbenzyl groups attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(4-methylbenzyl)urea can be synthesized through the reaction of 4-methylbenzylamine with phosgene or its substitutes, such as triphosgene or N,N’-carbonyldiimidazole (CDI). The reaction typically proceeds under mild conditions, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene substitutes like CDI is preferred due to safety concerns associated with phosgene handling .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-methylbenzyl)urea can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: 4-methylbenzoic acid.
Reduction: 4-methylbenzylamine.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,3-Bis(4-methylbenzyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-methylbenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-methoxybenzyl)urea: Similar structure but with methoxy groups instead of methyl groups.
1,3-Dibenzylurea: Lacks the methyl substituents on the benzyl groups.
1,3-Bis(4-chlorobenzyl)urea: Contains chlorine substituents instead of methyl groups
Uniqueness
1,3-Bis(4-methylbenzyl)urea is unique due to the presence of methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic pockets in enzymes or receptors .
Propriétés
Numéro CAS |
37389-92-7 |
|---|---|
Formule moléculaire |
C17H20N2O |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
1,3-bis[(4-methylphenyl)methyl]urea |
InChI |
InChI=1S/C17H20N2O/c1-13-3-7-15(8-4-13)11-18-17(20)19-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
Clé InChI |
PIGLCWMTYZZFAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)
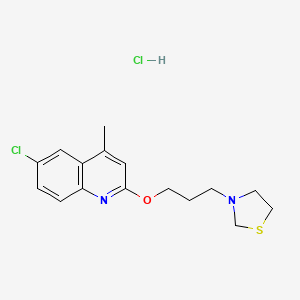
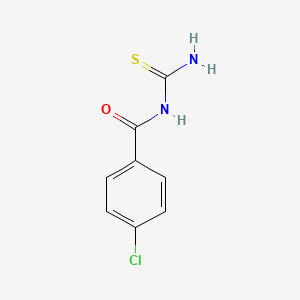
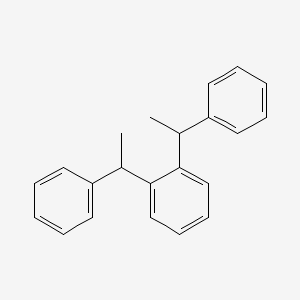

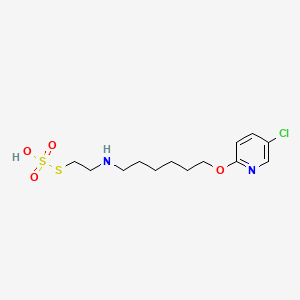
![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)
